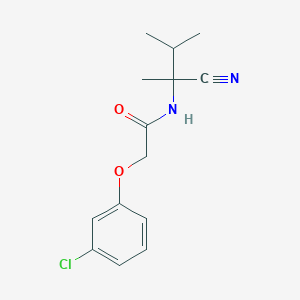
2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as Propanil, is a herbicide widely used in agriculture to control weeds in rice fields. It belongs to the family of acetanilide herbicides, which are known for their effectiveness in weed control. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of Propanil in scientific research.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves the inhibition of photosynthesis in plants. It works by interfering with the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately cell death. The specific target of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide in the electron transport chain is the photosystem II reaction center protein D1.
Effets Biochimiques Et Physiologiques
2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the synthesis of chlorophyll and other pigments, as well as the production of ATP and NADPH. In addition, 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species and damage to cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide for laboratory experiments is its high potency and specificity as a herbicide. This makes it a useful tool for studying the effects of weed control on plant growth and development. However, one limitation of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide is its potential toxicity to non-target organisms, including humans and animals. Therefore, caution should be taken when handling and using 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide. One area of interest is its potential use in cancer treatment. 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has been shown to have cytotoxic effects on cancer cells, and further research could explore its potential as a chemotherapeutic agent. Another area of interest is the development of more selective and less toxic herbicides based on the structure of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide. Finally, research could explore the potential effects of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide on soil microbial communities and the broader ecosystem.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves the reaction of 3-chlorophenol with 2-cyano-3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide. The synthesis can be carried out in a one-pot reaction, making it a convenient and efficient method for large-scale production.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has been widely used in scientific research for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. In addition to its use as a herbicide, 2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide has also been studied for its potential applications in other areas of research, such as cancer treatment and drug discovery.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-6-4-5-11(15)7-12/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZLKUPCPCVJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

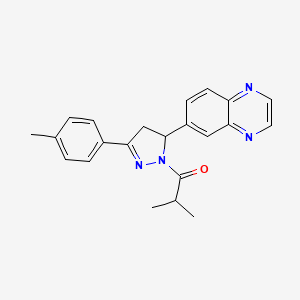

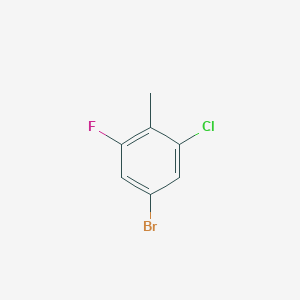
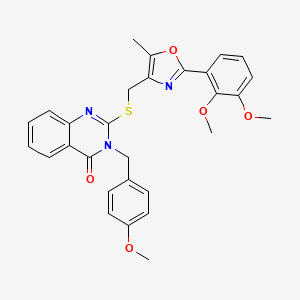
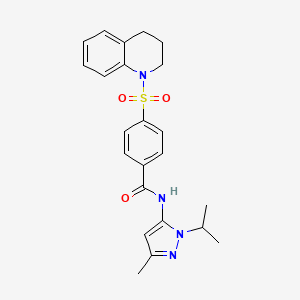
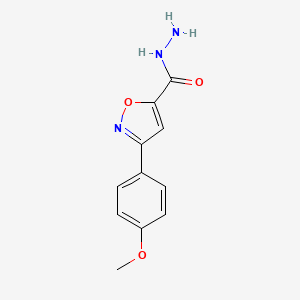
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)
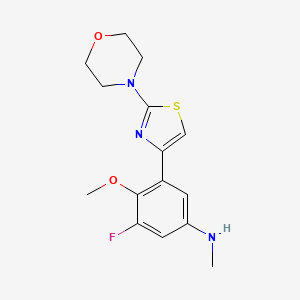
![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)
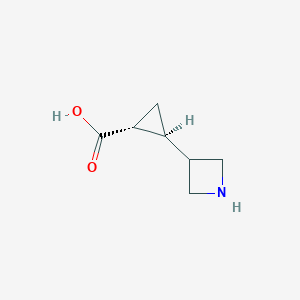
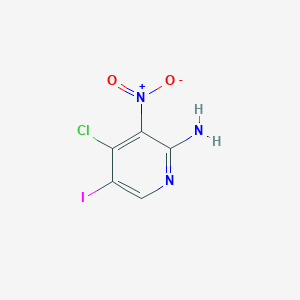

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2795586.png)
